molecular formula C19H20ClNO3 B2488124 7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326937-82-9

7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2488124
CAS No.: 1326937-82-9
M. Wt: 345.82
InChI Key: FYVKWDBTNMWTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Researchers have developed new methods for synthesizing derivatives of benzoxazepines, demonstrating the chemical flexibility and potential for generating diverse molecular structures. For instance, Volovnenko et al. (2011) introduced a novel approach for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives, which are structurally related to benzoxazepines, highlighting the utility of these compounds in synthesizing complex molecules Volovnenko, T. A., Tarasiuk, T. N., Volovenko, Yu. M., & Tkachuk, T. M. (2011). New method for the synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives. Chemistry of Heterocyclic Compounds, 47(8), 1043-1047..

Pharmacological Applications

Several studies have focused on the pharmacological potential of benzoxazepine derivatives. Kamei et al. (2001) synthesized a series of 3-substituted-4-(4-aminobutyl)-1,4-benzoxazepin-5(4H)-one derivatives showing high affinity for the 5-HT1A receptor with notable neuroprotective activity in a model of cerebral ischemia, indicating potential therapeutic applications Kamei, K., Maeda, N., Ogino, R., Koyama, M., Nakajima, M., Tatsuoka, T., Ohno, T., & Inoue, T. (2001). New 5-HT1A receptor agonists possessing 1,4-benzoxazepine scaffold exhibit highly potent anti-ischemic effects. Bioorganic & Medicinal Chemistry Letters, 11(4), 595-598..

Material Science and Molecular Structure

Research into the molecular structures of benzoxazepines has provided insight into their potential applications in material science. The crystal and molecular structure analysis by Thimmegowda et al. (2008) of a novel bioactive heterocyclic compound demonstrates the intricate arrangements these molecules can exhibit, which could be relevant in the development of new materials or molecular devices Thimmegowda, N. R., Sarala, G., Kumar, C. A., Prasanna, D. S., Chandrappa, S., Raju, H., Sridhar, M. A., Prasad, J. S., & Rangappa, K. (2008). Crystal and Molecular Structure Analysis of Novel Bioactive Heterocyclic Compound: 7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] Cyclohepten-11-one. Molecular Crystals and Liquid Crystals, 493(1), 103-110..

Properties

IUPAC Name

7-chloro-4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-2-9-23-17-6-3-14(4-7-17)11-21-12-15-10-16(20)5-8-18(15)24-13-19(21)22/h3-8,10H,2,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKWDBTNMWTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.